3,4-Diaminobenzonitrile
Overview
Description
3,4-Diaminobenzonitrile: is an organic compound with the molecular formula C7H7N3 . It is characterized by the presence of two amino groups (-NH2) and a nitrile group (-C≡N) attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and dyes .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Reduction: 3,4-Diaminobenzonitrile can undergo reduction reactions, particularly the reduction of the nitrile group to an amine group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas and palladium-carbon catalyst.
Nucleophilic Substitution: Using reagents such as alkyl halides under basic conditions.
Major Products
Reduction: The reduction of the nitrile group can yield 3,4-diaminobenzene.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: 3,4-Diaminobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology and Medicine
Pharmaceuticals: It is used in the synthesis of drugs that target specific biological pathways.
Industry
Mechanism of Action
Mechanism
- The mechanism by which 3,4-diaminobenzonitrile exerts its effects depends on the specific application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, altering their activity and thereby influencing biological pathways .
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Similar structure but with only one amino group.
2-Aminobenzonitrile: Similar structure but with the amino group in a different position.
3,4-Diaminobenzophenone: Similar structure but with a ketone group instead of a nitrile group.
Uniqueness
Properties
IUPAC Name |
3,4-diaminobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLPPSBBHDXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353223 | |
Record name | 3,4-Diaminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17626-40-3 | |
Record name | 3,4-Diaminobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17626-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Diaminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Diaminobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3,4-diaminobenzonitrile in the context of these research papers?
A1: this compound serves as a key building block in synthesizing various compounds, particularly bisbenzimidazole derivatives. These derivatives are explored for their potential antitumor activity due to their ability to act as DNA minor groove-targeted alkylating agents. []
Q2: Can you describe the structural characteristics of this compound?
A2: this compound (C₇H₇N₃) features a benzene ring with an amino group (-NH₂) at positions 3 and 4 and a nitrile group (-CN) at position 1. Crystallographic studies revealed it exists in two polymorphic forms: monoclinic [] and orthorhombic []. Both structures exhibit a nearly planar arrangement of non-hydrogen atoms and are stabilized by intermolecular N—H⋯N hydrogen bonds. [, ]
Q3: How is this compound typically synthesized?
A3: A novel synthesis route for this compound starts with 4-chloro-3-nitrobenzoic acid. The process involves amidation, dehydration, aminolysis, and reduction, achieving a high yield of 86%. This method is considered advantageous due to its simplicity and minimal byproduct formation. []
Q4: What is the significance of the bisbenzimidazole derivatives synthesized using this compound in the context of antitumor activity?
A5: The bisbenzimidazole derivatives synthesized using this compound exhibit structural similarities to the DNA minor groove binding fluorophore pibenzimol (Hoechst 33258). These analogues demonstrate increased cytotoxicity compared to pibenzimol and show high hypersensitivity factors, indicating a mechanism involving DNA alkylation. [] Further research on their structure-activity relationship could lead to the development of more potent and selective antitumor agents.
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